1-(3,5-Dimethylphenyl)propan-1-amine
Description
Properties
CAS No. |
473732-62-6 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 |
IUPAC Name |
1-(3,5-dimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-6-8(2)5-9(3)7-10/h5-7,11H,4,12H2,1-3H3 |
InChI Key |
JQGUQLQRSSODPY-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC(=CC(=C1)C)C)N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
(S)-1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride
This hydrochloride salt (C₁₁H₁₇N·HCl, MW: 198.12 g/mol) shares the core structure of the parent compound but includes a chloride counterion. The salt form enhances solubility and stability, making it more suitable for pharmaceutical formulations .
1-(3,5-Dimethoxyphenyl)propan-1-amine Derivatives
Pharmacological Analogs
PF-04455242 (Kappa Opioid Receptor Antagonist)
- Structure : 2-methyl-N-((2’-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (C₂₀H₂₆N₂O₂S, MW: 358.50 g/mol).
- Key Features: A bulky biphenyl-sulfonyl group confers selectivity for kappa opioid receptors (KOR). Clinical studies highlight its short-acting KOR antagonism, contrasting with long-acting agents like norBNI .
- Comparison : The absence of a sulfonyl group in 1-(3,5-Dimethylphenyl)propan-1-amine may reduce KOR affinity but minimize off-target effects .
LY2456302 (CERC-501)
- Structure: (S)-3-fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide.
- Key Features : Incorporates a fluorobenzamide moiety and pyrrolidine ring, enhancing blood-brain barrier penetration and KOR selectivity. Clinical trials suggest utility in mood disorders .
- Comparison : The simpler structure of this compound lacks the fluorinated aromatic system, likely altering pharmacokinetic profiles .
Antiviral Derivatives (HCV Entry Inhibitors)
Derivatives of 3-(cis-3,5-dimethylpiperidin-1-yl)propan-1-amine (e.g., compound 7aa , C₂₅H₃₅N₃O₂, MW: 409.57 g/mol) feature oxazole and aryl groups, targeting hepatitis C virus (HCV) entry. Key comparisons include:
- Synthetic Efficiency : Yields range from 22% (7aa) to 67% (7cc), influenced by aryl substituent bulkiness .
- Purity : HPLC purity of 98.7% for 7aa suggests rigorous purification protocols applicable to this compound derivatives .
Data Table: Comparative Analysis
Key Research Findings
Therapeutic Potential: Structural simplicity may favor metabolic clearance, avoiding prolonged effects seen with norBNI or JNK-dependent KOR antagonists .
Synthetic Challenges : Lower yields in some derivatives (e.g., 7aa at 22%) highlight the need for optimized coupling strategies in amine synthesis .
Receptor Selectivity : The absence of fluorinated or sulfonyl groups in this compound may limit opioid receptor affinity but improve selectivity for other targets .
Preparation Methods
Ketone Synthesis via Friedel-Crafts Acylation
The synthesis begins with the preparation of 3-(3,5-dimethylphenyl)propan-1-one. While direct Friedel-Crafts acylation of 1,3-dimethylbenzene with propionyl chloride faces steric challenges due to the meta-methyl groups, alternative routes such as Grignard reagent-mediated reactions prove viable. For instance, reacting 3,5-dimethylbenzyl magnesium bromide with acetonitrile followed by acidic hydrolysis yields the desired ketone.
Reductive Amination Process
The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH$$3$$CN) in methanol at ambient temperature. This two-step process involves imine formation followed by reduction to the primary amine:
$$
\text{3-(3,5-Dimethylphenyl)propan-1-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(3,5-Dimethylphenyl)propan-1-amine}
$$
Yields typically range from 65–75%, with purity exceeding 90% after recrystallization from ethanol-toluene mixtures.
Nitro Group Reduction via Catalytic Hydrogenation
Nitro Alcohol Synthesis via Henry Reaction
3,5-Dimethylbenzaldehyde reacts with nitromethane in the presence of potassium hydroxide (KOH) in ethanol at −10°C to 25°C, forming 3-nitro-1-(3,5-dimethylphenyl)propan-1-ol. Dehydration using concentrated sulfuric acid yields 1-(3,5-dimethylphenyl)-1-nitropropene.
Catalytic Hydrogenation
The nitroalkene undergoes hydrogenation at 200–300 psi H$$2$$ pressure using Raney nickel (Ni) in ethanol at 25–40°C. This step reduces the nitro group to a primary amine with >95% conversion efficiency:
$$
\text{1-(3,5-Dimethylphenyl)-1-nitropropene} \xrightarrow[\text{Raney Ni}]{\text{H}2} \text{this compound}
$$
This method achieves yields of 80–85%, with catalyst-to-substrate ratios optimized at 1:2 (w/w).
Leuckart Reaction Approach
Ammonium Formate Condensation
3-(3,5-Dimethylphenyl)propan-1-one reacts with ammonium formate at 160–180°C, forming N-formyl-1-(3,5-dimethylphenyl)propan-1-amine. Hydrolysis with 6M HCl at reflux liberates the primary amine:
$$
\text{Ketone} + \text{NH}4\text{HCO}2 \xrightarrow{\Delta} \text{N-Formyl intermediate} \xrightarrow{\text{HCl}} \text{this compound}
$$
Yields range from 60–70%, though purity requires careful pH control during workup.
Gabriel Synthesis Utilizing Phthalimide Intermediate
Alkylation of Phthalimide
1-(3,5-Dimethylphenyl)propyl bromide, synthesized via HBr addition to 1-(3,5-dimethylphenyl)propene, reacts with phthalimide potassium salt in DMF. The resulting N-substituted phthalimide is hydrolyzed with hydrazine hydrate:
$$
\text{Phthalimide-K}^+ + \text{Alkyl bromide} \rightarrow \text{N-Alkyl phthalimide} \xrightarrow{\text{NH}2\text{NH}2} \text{Primary amine}
$$
This method offers moderate yields (50–60%) but high selectivity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 65–75 | 90–95 | Mild conditions, high selectivity | Requires ketone synthesis |
| Nitro Reduction | 80–85 | 95–98 | Scalable, high conversion | High-pressure H$$_2$$ infrastructure |
| Leuckart Reaction | 60–70 | 85–90 | Single-step amine formation | High-temperature requirements |
| Gabriel Synthesis | 50–60 | 80–85 | Avoids nitro intermediates | Multi-step, lower yields |
Q & A
Q. What are the common synthetic routes for 1-(3,5-Dimethylphenyl)propan-1-amine?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 3,5-dimethylbenzaldehyde with nitroethane to form a nitroalkene intermediate (e.g., 1-(3,5-dimethylphenyl)-2-nitropropene).
- Step 2 : Reduction of the nitro group using agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation to yield the primary amine.
- Step 3 : Acidification (e.g., HCl) to form the hydrochloride salt for stability . Note: For the propan-1-amine isomer, adjustments may be needed in the starting materials (e.g., using propionaldehyde derivatives instead of nitroethane) to ensure proper chain elongation .
Q. What spectroscopic methods confirm the identity and purity of this compound?
- NMR Spectroscopy : H and C NMR verify the aromatic protons (6.5–7.0 ppm for 3,5-dimethylphenyl) and amine protons (1.5–2.5 ppm).
- IR Spectroscopy : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=C aromatic) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 163 for the free base) validate the molecular formula .
Q. What are the primary research applications of this compound in medicinal chemistry?
- CNS Studies : Structural analogs (e.g., KOR antagonists like PF-04455242) suggest potential in neurotransmitter modulation due to the amine group’s interaction with opioid receptors .
- Building Block : Used to synthesize chiral amines for drug candidates, leveraging the 3,5-dimethylphenyl group for steric and electronic effects .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence reactivity and biological activity?
- Steric Effects : The 3,5-dimethyl groups create steric hindrance, reducing nucleophilic attack on the amine and altering binding to biological targets (e.g., enzymes or receptors) .
- Electronic Effects : Methyl groups donate electron density, stabilizing the aromatic ring and modulating interactions with π-π stacking in protein pockets. Comparative studies with fluorinated analogs (e.g., 1,3-bis(3,4-difluorophenyl)propan-1-amine) show enhanced binding affinity due to electronegative substituents .
Q. What challenges arise in achieving enantiomeric purity, and what methods resolve them?
- Chiral Separation : Use chiral stationary phases in HPLC or SFC (Supercritical Fluid Chromatography) to resolve enantiomers. For example, (R)- and (S)-isomers of similar compounds are separated using cellulose-based columns .
- Asymmetric Synthesis : Catalytic reductive amination with chiral catalysts (e.g., Ru-BINAP complexes) ensures enantioselective formation .
Q. How do computational methods predict synthetic pathways for this compound?
- Retrosynthetic AI Tools : Platforms like PubChem’s synthesis planner use databases (e.g., Reaxys, Pistachio) to propose routes. For example, AI may suggest a Mannich reaction or reductive amination pathway based on precursor availability .
- DFT Calculations : Predict reaction thermodynamics (e.g., activation energy for nitro group reduction) to optimize conditions .
Q. What structural modifications enhance pharmacological properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
